molecular formula C19H14N4O4S2 B2823086 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941968-92-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2823086
CAS RN: 941968-92-9
M. Wt: 426.47
InChI Key: GCFGBGUXCNQSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O4S2 and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Heterocyclic Compound Investigation

Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their potential as insecticidal agents against Spodoptera littoralis, highlighting the diversity and potential biological applications of these structures (Fadda et al., 2017).

2. Antimicrobial and Antitumor Potential

N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and showed promising antimicrobial activities, indicating their potential in developing new bioactive molecules with antimicrobial properties (Ahmad et al., 2012). Additionally, some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives displayed promising inhibitory effects on different cell lines, pointing towards their potential in cancer treatment (Albratty et al., 2017).

3. Anti-Inflammatory and Antioxidant Activities

A variety of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and evaluated, with some compounds showing excellent anti-inflammatory and antioxidant activities (Koppireddi et al., 2013). Furthermore, 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus were synthesized using ultrasound irradiation, demonstrating reductions in reaction times and significant antimicrobial activities (Rezki, 2016).

4. Anticonvulsant Evaluation

N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and related derivatives were synthesized and evaluated for anticonvulsant activities. Notably, compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide showed significant activity against both maximal electroshock and pentylenetetrazole-induced seizures, highlighting the therapeutic potential of these compounds (Nath et al., 2021).

5. Cascade Reactions of Versatile Thioureido-Acetamides

Thiouretido-acetamides have been utilized as starting materials for various heterocyclic syntheses in one-pot cascade reactions, emphasizing the potential of these compounds in efficient and diverse chemical synthesis processes (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c1-10-20-17-18(29-10)16(14-3-2-6-28-14)22-23(19(17)25)8-15(24)21-11-4-5-12-13(7-11)27-9-26-12/h2-7H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFGBGUXCNQSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.